Notoginsenoside T1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Notoginsenoside T1 belongs to the class of organic compounds known as triterpenoids . These are terpene molecules containing six isoprene units . This compound is an extremely weak basic (essentially neutral) compound .
Synthesis Analysis
The synthesis of this compound is linked to the development of Panax notoginseng taproots . The significant accumulation of triterpenoid saponins in 2- and 3-year-old taproots was highly correlated with the up-regulated expression of cytochrome P450s and uridine diphosphate-dependent glycosyltransferases genes .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been found to protect against myocardial ischemia/reperfusion injury by suppressing the activity of TAK1, subsequently inhibiting JNK/p38 signaling and attenuating cardiomyocyte apoptosis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C36H60O10 and a molecular weight of 652.9 .Scientific Research Applications
Cardiovascular Health
Notoginsenoside R1 (NG-R1), a key component of Panax notoginseng, exhibits significant cardiovascular protective properties. Studies have demonstrated its role in attenuating cardiac dysfunction, particularly in conditions like endotoxemia and ischemia-reperfusion (I/R) injury. This effect is attributed to its anti-inflammatory, antioxidative, and anti-apoptotic properties, as well as its ability to modulate signaling pathways like estrogen receptor activation and PI3K/Akt (Sun et al., 2013), (Tong et al., 2019).
Renal Protection
Notoginsenoside R1 has been found to offer protective effects against renal ischemia-reperfusion injury. It achieves this by suppressing inflammatory cytokine production, reducing oxidative stress, and improving kidney markers, indicating its potential as a drug candidate for renal dysfunction treatment (Fan et al., 2020).
Neuroprotective Effects
In the context of neuroprotection, notoginsenoside R1 has shown promise in preventing glutamate neurotoxicity mediated by NMDA receptors. It protects neurons from cell death and mitigates damage in neurological systems, hinting at its potential application in treating neurodegenerative diseases (Gu et al., 2009).
Anti-Inflammatory Properties
Notoginsenoside R1 exhibits robust anti-inflammatory properties, as seen in its effects on inflammatory bowel disease. By activating specific receptors like the pregnane X receptor and modulating proinflammatory gene expression, it provides therapeutic potential for inflammatory conditions (Zhang et al., 2015).
Cancer Treatment
Metabolic and Gastrointestinal Health
Research also indicates its applications in metabolic health and gastrointestinal protection. Notoginsenoside R1 has shown effects on bone metabolism regulation, liver protection, and gastrointestinal health, further underscoring its versatile therapeutic potential (Liu et al., 2020).
Hypertension Management
Finally, notoginsenoside R1 has been investigated for its role in managing hypertension. It appears to reduce blood pressure in spontaneously hypertensive rats, possibly through mechanisms involving long non-coding RNA AK094457, suggesting its utility in cardiovascular disease management (Yang et al., 2015).
Safety and Hazards
Notoginsenoside T1 is harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Future research on Notoginsenoside T1 could focus on its potential therapeutic effects on various diseases. For instance, it has been suggested that Notoginsenoside R1, a similar compound, could offer new directions for organ protection following sepsis . Additionally, the biocatalytic system employed in the synthesis of this compound could provide lead compounds or drug candidates to alleviate myocardial injury caused by doxorubicin .
Properties
CAS No. |
343962-53-8 |
---|---|
Molecular Formula |
C36H60O10 |
Molecular Weight |
652.9 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(E)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybut-2-en-2-yl]-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O10/c1-17(13-20(39)30-33(4,5)46-30)18-9-12-35(7)25(18)19(38)14-23-34(6)11-10-24(40)32(2,3)29(34)21(15-36(23,35)8)44-31-28(43)27(42)26(41)22(16-37)45-31/h13,18-31,37-43H,9-12,14-16H2,1-8H3/b17-13+/t18-,19-,20?,21+,22-,23-,24+,25+,26-,27+,28-,29+,30?,31-,34-,35-,36-/m1/s1 |
InChI Key |
OUICDHFBMJCDTL-YECPWMCXSA-N |
Isomeric SMILES |
C/C(=C\C(C1C(O1)(C)C)O)/[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C |
SMILES |
CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |
Canonical SMILES |
CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.